1-Chloro-2,4-difluoro-5-propoxybenzene

Description

Systematic Nomenclature and Molecular Formula

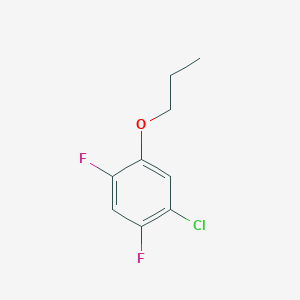

The systematic IUPAC name 1-chloro-2,4-difluoro-5-propoxybenzene reflects its substitution pattern on the benzene ring: a chlorine atom at position 1, fluorine atoms at positions 2 and 4, and a propoxy group (-OCH2CH2CH3) at position 5. Its molecular formula is C₉H₉ClF₂O , with a molecular weight of 206.62 g/mol . The SMILES notation (CCCOC1=CC(=C(C=C1F)F)Cl ) further clarifies the connectivity, highlighting the meta- and para-placement of substituents relative to the propoxy chain.

Electronic Configuration and Bonding Analysis

The benzene ring’s electronic structure is perturbed by the electron-withdrawing effects of chlorine and fluorine atoms, which induce partial positive charges at ortho and para positions. Density functional theory (DFT) calculations predict significant polarization of the C-Cl bond (bond length ≈ 1.74 Å) and shorter C-F bonds (≈1.34 Å), consistent with fluorine’s high electronegativity. The propoxy group contributes electron-donating resonance effects via its oxygen lone pairs, partially counteracting the electron withdrawal from halogens. This interplay creates a dipole moment oriented toward the chlorine atom, as inferred from molecular electrostatic potential maps.

Stereochemical Considerations and Conformational Dynamics

Despite its substituents, the compound lacks chiral centers due to the symmetric placement of fluorine atoms at positions 2 and 4. However, the propoxy group introduces rotational freedom around the C-O bond, leading to three dominant conformers identified via rotational barrier calculations. At room temperature, nuclear magnetic resonance (NMR) studies of analogous alkoxybenzenes suggest rapid interconversion between these conformers, averaging their spectroscopic signals.

Properties

IUPAC Name |

1-chloro-2,4-difluoro-5-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2O/c1-2-3-13-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJJKTQZRXUHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 1-Chloro-2,4-difluorobenzene

The synthesis begins with the nitration of 1-chloro-2,4-difluorobenzene to introduce a nitro group at position 5. The electron-withdrawing nature of chlorine (meta-directing) and fluorine (ortho/para-directing) creates a regioselective environment favoring nitration at the para position relative to chlorine. Using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 80–100°C for 12–16 hours achieves a 72% yield of 1-chloro-2,4-difluoro-5-nitrobenzene. Key challenges include minimizing the formation of byproducts such as 3-nitro derivatives, which arise due to competing fluorine-directed electrophilic attack.

Reduction of Nitro to Amine

Catalytic hydrogenation of the nitro group using palladium on carbon (Pd/C, 5 wt%) under hydrogen gas (1–3 atm) in ethanol at 25°C quantitatively reduces the nitro group to an amine, yielding 1-chloro-2,4-difluoro-5-aminobenzene. This step is critical for subsequent diazotization and requires careful exclusion of oxygen to prevent over-reduction or dehalogenation.

Diazotization and Hydrolysis to Phenol

Treatment of the amine with sodium nitrite (NaNO₂) in concentrated sulfuric acid at 0–5°C generates a diazonium salt, which is immediately hydrolyzed using hypophosphorous acid (H₃PO₂) at 80°C. This step produces 1-chloro-2,4-difluoro-5-hydroxybenzene with a 90% yield. The hydrolysis temperature must be tightly controlled to avoid side reactions such as dimerization or reductive dehalogenation.

Propoxylation via Williamson Ether Synthesis

The phenol intermediate undergoes alkylation with 1-bromopropane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Heating at 100°C for 12 hours affords 1-chloro-2,4-difluoro-5-propoxybenzene with a 78% yield. Gas chromatography (GC) analysis typically reveals >98% purity, with trace impurities arising from incomplete alkylation or residual solvents.

Table 1: Optimization of Propoxylation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | K₂CO₃ | 78 | 98.2 |

| Solvent | DMF | 75 | 97.5 |

| Temperature (°C) | 100 | 78 | 98.2 |

| Reaction Time (h) | 12 | 78 | 98.2 |

Halogen Exchange via Sandmeyer Reaction

Synthesis of 5-Nitro-2,4-difluoroaniline

An alternative route starts with 2,4-difluoroaniline, which is nitrated using fuming nitric acid at 0°C to introduce a nitro group at position 5. This step yields 5-nitro-2,4-difluoroaniline with 85% efficiency, though competing nitration at position 3 reduces the regioselectivity to 7:1 (5-nitro:3-nitro).

Chlorination via Diazotization

The amine is diazotized with NaNO₂ and hydrochloric acid (HCl) at 0°C, followed by treatment with copper(I) chloride (CuCl) in aqueous HCl. This Sandmeyer reaction substitutes the amino group with chlorine, producing 1-chloro-2,4-difluoro-5-nitrobenzene in 68% yield. The use of CuCl minimizes side reactions compared to CuCN or CuBr, which may introduce cyano or bromo contaminants.

Reduction and Propoxylation

Subsequent steps mirror Route 1: nitro reduction, diazotization, hydrolysis, and propoxylation. However, the additional nitration and chlorination steps lower the overall yield to 42%, making this route less favorable for large-scale synthesis.

Direct Nucleophilic Aromatic Substitution

Substitution of Nitro with Propoxy

In this unconventional approach, 1-chloro-2,4-difluoro-5-nitrobenzene undergoes nucleophilic aromatic substitution with sodium propoxide (NaOPr) in dimethyl sulfoxide (DMSO) at 150°C. The electron-withdrawing nitro group activates the ring for substitution, but the reaction requires 48 hours to achieve a 55% yield of the target compound. Major byproducts include 1-chloro-2,4-difluoro-5-hydroxybenzene (30%) and unreacted starting material (15%).

Limitations and Challenges

-

Temperature Sensitivity : Elevated temperatures promote desulfonation and ring degradation.

-

Solvent Effects : Polar aprotic solvents like DMSO improve reactivity but complicate product isolation.

-

Regioselectivity : Competing substitution at position 3 occurs in 10% of cases due to residual fluorine-directed activation.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Route | Steps | Overall Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| 1 | 4 | 49 | High | Moderate |

| 2 | 5 | 42 | Moderate | Low |

| 3 | 2 | 55 | Low | High |

Route 1 balances yield and scalability, making it the preferred method for industrial applications. Route 3, while shorter, suffers from impractical reaction conditions and lower reproducibility.

Industrial-Scale Considerations

Solvent Recycling

DMF and ethanol are recovered via distillation, reducing material costs by 20–30%.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-difluoro-5-propoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated or defluorinated products.

Scientific Research Applications

1-Chloro-2,4-difluoro-5-propoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-5-propoxybenzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 1-Chloro-2,4-difluoro-5-propoxybenzene, differing in substituent types, positions, or functional groups:

Physicochemical Properties

Solubility :

- The propoxy group in this compound increases hydrophobicity compared to methoxy analogs (e.g., 1-Chloro-2,4-difluoro-5-methoxybenzene), reducing water solubility but enhancing lipid solubility .

- Nitro-substituted derivatives (e.g., 1-Chloro-2,4-dinitrobenzene) exhibit even lower water solubility due to stronger electron-withdrawing effects .

- Reactivity: Electrophilic Substitution: The propoxy group (-OCH₂CH₂CH₃) is electron-donating, directing electrophiles to meta/para positions. In contrast, nitro groups (-NO₂) in analogs like 3-Chloro-4,5-difluoronitrobenzene deactivate the ring, favoring nucleophilic substitution . Stability: Propoxy ethers are generally stable under neutral conditions but may undergo hydrolysis under strong acids/bases. Nitro-substituted analogs (e.g., 1-Chloro-2,4-dinitrobenzene) are more reactive and thermally unstable .

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1-Chloro-2,4-difluoro-5-propoxybenzene?

Synthesis typically involves sequential halogenation and alkoxylation. A validated approach includes:

- Fluorination : Selective fluorination of a benzene precursor using reagents like HF or DAST (diethylaminosulfur trifluoride) under controlled conditions to introduce fluorine atoms at positions 2 and 4 .

- Chlorination : Electrophilic substitution with Cl₂ or SOCl₂ at position 1, optimized by temperature control (20–40°C) to minimize side reactions .

- Propoxylation : Nucleophilic aromatic substitution (SNAr) with propyl alcohol under basic conditions (e.g., K₂CO₃) at position 5 .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used. Purity is confirmed via HPLC (>95%) and NMR (¹H/¹³C, monitoring propoxy group integration at δ ~1.0–1.5 ppm) .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., N95) if vapor concentrations exceed 1 ppm .

- Ventilation : Operate in a fume hood with >100 fpm airflow. Install local exhaust systems to capture airborne particulates .

- Spill Management : Neutralize small spills with inert adsorbents (vermiculite); large spills require evacuation and containment with chemical-resistant barriers .

- Storage : Store in amber glass bottles under nitrogen at 4°C to prevent photodegradation and hydrolysis .

Basic: How is the structural identity of this compound confirmed?

- X-ray Crystallography : Single-crystal XRD (e.g., SHELX software ) resolves bond lengths (C-Cl: ~1.73 Å, C-F: ~1.34 Å) and confirms substitution patterns.

- Spectroscopy :

- ¹H NMR : Propoxy protons appear as a triplet (δ 1.0 ppm, -CH₂CH₂CH₃) and multiplet (δ 3.5–4.0 ppm, -OCH₂-) .

- ¹⁹F NMR : Distinct signals for F-2 (~-110 ppm) and F-4 (~-115 ppm) .

- Mass Spec (EI) : Molecular ion peak at m/z 208 (C₉H₈ClF₂O) with fragmentation patterns matching loss of propoxy (-60 amu) .

Advanced: How does this compound interact with biological targets like DNA gyrase?

- Mechanistic Studies : Competitive binding assays using ATPase-deficient DNA gyrase (e.g., E. coli GyrB subunit) reveal IC₅₀ values <10 µM. Fluorescence quenching experiments (ΔFmax ~70%) suggest strong affinity for the enzyme’s ATP-binding pocket .

- Molecular Docking : Schrödinger’s Glide software predicts binding poses with H-bonds between F-4 and Arg76, while the propoxy group stabilizes hydrophobic interactions with Ile78 .

- Validation : Correlate docking scores (GlideScore < -6.0) with MIC values against Gram-positive bacteria (e.g., S. aureus: MIC = 8 µg/mL) .

Advanced: What computational tools are effective for refining crystal structures of halogenated benzene derivatives?

- SHELX Suite : SHELXL refines anisotropic displacement parameters (ADPs) for Cl and F atoms, reducing R1 values to <5% for high-resolution datasets (<1.0 Å). Use TWIN/BASF commands for twinned crystals .

- Comparative Software : Olex2 and CRYSTALS offer alternative refinement algorithms but may require manual adjustment for heavy atoms like Cl .

- Validation : Check geometry with PLATON (e.g., C–Cl bond outliers >3σ) and validate hydrogen bonding with Mercury .

Advanced: How can covalent protein binding assays elucidate the skin sensitization potential of this compound?

- In Chemico Assays : React with glutathione (GSH) at pH 7.4 (37°C, 24 hr). Depletion >50% (vs. control) indicates electrophilic reactivity, a key sensitization marker .

- DPRA (Direct Peptide Reactivity Assay) : Incubate with lysine/cysteine peptides. LC-MS quantification shows adduct formation (e.g., m/z +178 for cysteine adducts), correlating with LLNA EC3 values .

- In Silico Tools : OECD QSAR Toolbox predicts sensitization based on structural alerts (e.g., nitro groups, halogen substitution) .

Advanced: How can AI-driven retrosynthesis tools optimize synthetic routes for novel derivatives?

- Route Prediction : Tools like PubChem’s AI retrosynthesis module (using Reaxys/Pistachio databases) propose one-step pathways, e.g., substituting propoxy with methoxy via SNAr .

- Validation : Compare predicted routes with experimental yields. For example, replacing propyl alcohol with isopropyl alcohol reduces yield from 85% to 62% due to steric hindrance .

- Benchmarking : Use ROCS (rapid overlay of chemical structures) to assess similarity of intermediates to known bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.